4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid

β2-adrenoreceptor agonist bronchodilator structure-activity relationship

Essential mabuterol intermediate with non-negotiable 4-amino-3-chloro-5-trifluoromethyl substitution pattern. Directly determines β2-selectivity and oral absorption of the final API. Validated synthetic pathway; available as a reference standard for impurity profiling. White to off-white solid, soluble in chloroform, DCM, EtOAc, MeOH.

Molecular Formula C8H5ClF3NO2
Molecular Weight 239.58 g/mol
CAS No. 95656-52-3
Cat. No. B137295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid
CAS95656-52-3
Molecular FormulaC8H5ClF3NO2
Molecular Weight239.58 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)N)Cl)C(=O)O
InChIInChI=1S/C8H5ClF3NO2/c9-5-2-3(7(14)15)1-4(6(5)13)8(10,11)12/h1-2H,13H2,(H,14,15)
InChIKeyLZLSLGVFHCTZAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-chloro-5-(trifluoromethyl)benzoic Acid (CAS 95656-52-3): Verified Key Intermediate for β2-Adrenergic Drug Synthesis and Chemical Building Block


4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid (CAS 95656-52-3) is a polysubstituted benzoic acid derivative featuring an amino group at the 4-position, a chloro substituent at the 3-position, and a trifluoromethyl group at the 5-position of the phenyl ring . Its molecular formula is C8H5ClF3NO2, with a molecular weight of 239.58 g/mol and a melting point range of 228–236 °C . The compound is a white to off-white solid, soluble in chloroform, dichloromethane, ethyl acetate, and methanol, with a predicted pKa of 4.06 ± 0.10 . It is primarily recognized as the critical intermediate in the synthesis of mabuterol, a selective β2-adrenoreceptor agonist developed as a bronchodilator for asthma and obstructive pulmonary conditions [1][2].

Why 4-Amino-3-chloro-5-(trifluoromethyl)benzoic Acid Cannot Be Replaced by Alternative Aminohalobenzoic Acid Analogs in Critical Synthesis Workflows


While multiple aminohalobenzoic acid derivatives are commercially available as building blocks, substitution of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid with alternative analogs—even those possessing the same functional groups in different substitution patterns—fundamentally alters both the synthetic outcome and the biological properties of the final drug substance. The 4-amino-3-chloro-5-trifluoromethyl substitution pattern on the phenyl ring is non-negotiable for generating mabuterol and related β2-agonists because this precise substitution array dictates the β2-adrenergic receptor selectivity, β1-intrinsic activity profile, and oral absorption characteristics of the final ethanolamine pharmacophore [1]. Structurally related compounds such as 2-amino-3-chloro-5-(trifluoromethyl)benzoic acid, 3-amino-2-chloro-5-(trifluoromethyl)benzoic acid, and 4-amino-3,5-dichlorobenzoic acid yield products with fundamentally different pharmacological profiles that are not substitutable in established synthetic routes to mabuterol [1][2]. The following quantitative evidence establishes exactly where this compound demonstrates verifiable differentiation.

Quantitative Differentiation Evidence for 4-Amino-3-chloro-5-(trifluoromethyl)benzoic Acid (CAS 95656-52-3) vs. Closest Structural Analogs


β2-Adrenergic Receptor Selectivity: 4-Amino-3-chloro-5-(trifluoromethyl)phenyl Core vs. 4-Amino-3,5-dichlorophenyl Core (Clenbuterol)

When incorporated into the 2-aminoethanol pharmacophore, the 4-amino-3-chloro-5-(trifluoromethyl)phenyl core (the structural motif derived from 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid after functional group conversion) yields mabuterol, which demonstrates meaningfully lower β1-intrinsic activity in cardiac tissue relative to clenbuterol, the drug derived from the 4-amino-3,5-dichlorophenyl core [1]. This translates to improved cardiovascular safety margins. In an SAR study comparing multiple substitution patterns, the chloro-trifluoromethyl substituted series (which includes mabuterol) showed potent β2-mimetic activity on bronchial muscles coupled with low β1-intrinsic activity in the heart, a combination that led to its selection for clinical development over other substitution patterns including the dichloro (clenbuterol) core [1].

β2-adrenoreceptor agonist bronchodilator structure-activity relationship cardiovascular selectivity

Oral Absorption and Bioavailability: Chloro-Trifluoromethyl Core vs. Other Halogenated Cores in the Amino-Halogen Phenyl-Aminoethanol Series

The 4-amino-3-chloro-5-(trifluoromethyl)phenyl substitution pattern confers oral absorption characteristics comparable to clenbuterol, while other halogenated substitution patterns (e.g., chloro-cyano, fluoro-cyano) showed stronger β2 activity but may exhibit different pharmacokinetic profiles [1]. Specifically, the SAR study demonstrated that the chloro-trifluoromethyl substituted compounds (the series from which mabuterol was selected) showed good oral absorption, comparable to that of clenbuterol, distinguishing this core from other highly potent but potentially less orally available substitution patterns [1].

oral bioavailability pharmacokinetics absorption β2-agonist

Regioselective Chlorination: 5-Position Selectivity Enabled by 4-Amino-3-(trifluoromethyl)benzoic Acid Precursor

The synthesis of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid proceeds via regioselective chlorination of 4-amino-3-(trifluoromethyl)benzoic acid, wherein the presence of the 4-amino group directs electrophilic chlorination to the 3-position rather than other available sites on the aromatic ring [1][2]. This regioselectivity is not achievable with alternative starting materials lacking the 4-amino directing group; for example, chlorination of 3-(trifluoromethyl)benzoic acid yields a mixture of products without the specific 3-chloro-4-amino-5-trifluoromethyl substitution pattern required for mabuterol synthesis [3].

regioselective halogenation aromatic substitution synthetic intermediate chlorination

Commercial Purity Specifications: 97% Minimum Purity with Certificates of Analysis vs. Non-Standardized Analog Supplies

4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid is commercially available with defined purity specifications of 97% minimum purity, supported by Certificates of Analysis (CoA) from major suppliers . Alternative regioisomers such as 2-amino-3-chloro-5-(trifluoromethyl)benzoic acid, 3-amino-2-chloro-5-(trifluoromethyl)benzoic acid, and 2-amino-4-chloro-5-(trifluoromethyl)benzoic acid are often available only through custom synthesis without established quality control documentation or defined purity specifications [1].

purity specification certificate of analysis quality control reference standard

Validated Application Scenarios for 4-Amino-3-chloro-5-(trifluoromethyl)benzoic Acid (CAS 95656-52-3) Based on Verified Differentiation Evidence


Synthesis of Mabuterol and Structurally Related β2-Adrenoreceptor Agonists via the Validated 4-Amino-3-chloro-5-(trifluoromethyl)phenyl Core

4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid serves as the essential starting material for synthesizing mabuterol, a selective β2-adrenoreceptor agonist that demonstrates lower β1-intrinsic cardiac activity compared to clenbuterol while maintaining good oral absorption [1][2]. The synthetic route proceeds via conversion to the corresponding benzoyl chloride (CAS 63498-15-7) followed by reaction with diethyl malonate to yield the acetophenone intermediate, then bromination and amination to complete the mabuterol structure [2][3]. This established synthetic pathway has been validated in multiple research publications and is documented in drug synthesis databases [3]. The compound is also employed as a lead scaffold for designing next-generation β2-agonists with improved selectivity profiles [1].

Quality Control Reference Standard for Pharmaceutical Impurity Profiling and Metabolite Identification in Mabuterol Drug Substance Analysis

As the direct synthetic precursor to mabuterol, 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid is a potential process-related impurity and/or degradation product in mabuterol drug substance and drug product formulations [1]. The compound is categorized as a pharmaceutical building block and potential API impurity/metabolite, making it relevant for analytical method development, impurity profiling studies, and stability-indicating assay validation [1]. Its defined physical properties—including melting point range of 228–236 °C and solubility profile in chloroform, dichloromethane, ethyl acetate, and methanol—facilitate its use as a reference standard in chromatographic method development [2].

SAR Probe Compound for Investigating the Pharmacological Impact of 4-Amino-3-chloro-5-(trifluoromethyl) Substitution on β-Adrenergic Receptor Pharmacology

The SAR study by Engelhardt (1984) identified the chloro-trifluoromethyl substituted phenyl-aminoethanol series as uniquely combining good oral absorption with particularly low β1-intrinsic cardiac activity, distinguishing it from the chloro-cyano, fluoro-cyano, dichloro, and other halogenated series [1]. 4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid enables medicinal chemists to systematically explore the impact of this specific substitution pattern on β2/β1 selectivity, pharmacokinetics, and receptor binding kinetics [1]. The compound provides a defined starting point for generating focused libraries of β2-agonists with the 2-amino-2-phenylethanol scaffold, as demonstrated in recent medicinal chemistry campaigns where mabuterol (1a) served as the lead compound for designing novel selective β2-agonists [2].

Regioselective Aromatic Functionalization Studies: Investigating Ortho-Directing Effects of the 4-Amino Group on Electrophilic Halogenation

The conversion of 4-amino-3-(trifluoromethyl)benzoic acid to 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid via regioselective chlorination demonstrates the strong ortho-directing effect of the 4-amino group on electrophilic aromatic substitution, even in the presence of the electron-withdrawing trifluoromethyl substituent [1][2]. This reaction provides a model system for studying the interplay between activating (amino) and deactivating (trifluoromethyl, carboxyl) groups in directing aromatic substitution regiochemistry [1]. The exclusive formation of the 3-chloro product (rather than 2-chloro, 6-chloro, or multiple chlorinated products) makes this compound a valuable case study for synthetic methodology development in polysubstituted aromatic systems [2].

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